Dicloxacillin-13C4
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Overview
Description
Dicloxacillin-13C4 is a stable isotope-labeled compound of dicloxacillin, a beta-lactam antibiotic belonging to the penicillin family. It is specifically labeled with carbon-13 isotopes, making it useful for various scientific research applications, particularly in metabolic analysis and tracing studies. Dicloxacillin itself is known for its effectiveness against penicillinase-producing organisms such as Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicloxacillin-13C4 involves the incorporation of carbon-13 isotopes into the dicloxacillin moleculeThe reaction conditions often involve the use of specific solvents and catalysts to ensure the proper incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of a supersaturated solution of dicloxacillin sodium, followed by crystallization to obtain the desired product. The use of advanced chromatographic techniques ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dicloxacillin-13C4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Dicloxacillin-13C4 has a wide range of scientific research applications, including:
Chemistry: Used in metabolic analysis to trace the movement of carbon atoms within chemical reactions.
Biology: Employed in studies involving bacterial resistance and the mechanisms of antibiotic action.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of dicloxacillin in the body.
Industry: Applied in the development of new antibiotics and the improvement of existing ones.
Mechanism of Action
Dicloxacillin-13C4 exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the arrest of cell wall assembly and eventually causes the bacteria to lyse due to the ongoing activity of cell wall autolytic enzymes .
Comparison with Similar Compounds
Similar Compounds
Oxacillin: Another beta-lactam antibiotic with similar activity against penicillinase-producing organisms.
Cloxacillin: Similar to dicloxacillin but with a slightly different chemical structure.
Flucloxacillin: Known for its effectiveness against a broader range of bacteria.
Uniqueness
Dicloxacillin-13C4 is unique due to its stable isotope labeling, which allows for precise tracking and quantification of metabolic processes. This feature makes it particularly valuable in research settings where understanding the detailed mechanisms of drug action and metabolism is crucial .
Properties
Molecular Formula |
C19H17Cl2N3O5S |
---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-(113C)methyl-(4,5-13C2)1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1/i1+1,7+1,10+1,15+1 |
InChI Key |
YFAGHNZHGGCZAX-DRBJMMGWSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N[13C](=O)[13C]3=[13C](ON=C3C4=C(C=CC=C4Cl)Cl)[13CH3])C(=O)O)C |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.